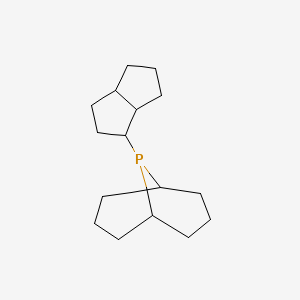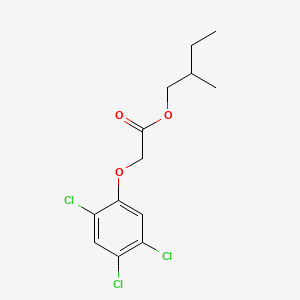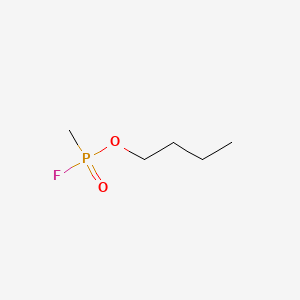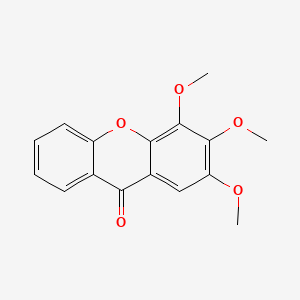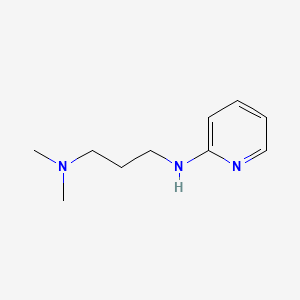
N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine: is a chemical compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to a propane chain, which is further substituted with two dimethylamine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: N-oxides of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine.
Reduction: Amine derivatives with reduced pyridine ring.
Substitution: Compounds with substituted dimethylamine groups.
科学的研究の応用
Chemistry: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is used in studies related to metal ion transport and homeostasis in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry: In the industrial sector, N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used in the production of specialty chemicals, including catalysts, stabilizers, and additives for various applications.
作用機序
The mechanism of action of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and metal ion transport studies. The molecular targets include transition metals such as copper, nickel, and zinc, and the pathways involved are related to metal ion binding and redox reactions.
類似化合物との比較
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the pyridine ring.
N,N-Dimethyl-N’-2-pyridylethylenediamine: Similar structure with an ethylene chain instead of a propane chain.
N,N-Diethyl-N’-2-pyridylpropane-1,3-diamine: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is unique due to the presence of both dimethylamine groups and a pyridine ring, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile in applications compared to its similar compounds.
特性
CAS番号 |
35389-44-7 |
|---|---|
分子式 |
C10H17N3 |
分子量 |
179.26 g/mol |
IUPAC名 |
N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12) |
InChIキー |
ATZQBNIEZZBOAJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






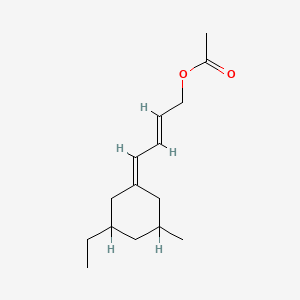

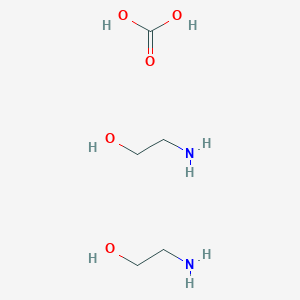
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)

